

GSK1482160: A Technical Guide to Target Validation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK1482160

Cat. No.: B607767

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK1482160 is an orally bioavailable, negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated ion channel expressed on immune cells, such as macrophages, monocytes, and microglia, and is implicated in inflammatory processes.[1][3][4] Its activation triggers the release of pro-inflammatory cytokines, including interleukin-1 β (IL-1 β) and interleukin-18 (IL-18).[1] Consequently, the P2X7R is a promising therapeutic target for inflammatory conditions, including inflammatory and neuropathic pain, and neurodegenerative diseases.[1][5] **GSK1482160** was developed to investigate the therapeutic potential of P2X7R modulation. This guide provides a comprehensive overview of the target validation studies for **GSK1482160**, including its mechanism of action, preclinical efficacy, and clinical pharmacokinetic and pharmacodynamic data.

Mechanism of Action

GSK1482160 acts as a negative allosteric modulator of the P2X7R.[1][2] This means it binds to a site on the receptor that is distinct from the ATP binding site.[1] By doing so, it reduces the efficacy of ATP at the P2X7R without altering its affinity, ultimately inhibiting the downstream signaling cascade that leads to the release of IL-1 β .[1][2]

Below is a diagram illustrating the proposed signaling pathway of P2X7R and the inhibitory action of **GSK1482160**.

[Click to download full resolution via product page](#)

Caption: P2X7R signaling pathway and inhibition by **GSK1482160**.

Preclinical Target Validation

In Vitro Potency

GSK1482160 demonstrated potent inhibition of P2X7R in vitro across multiple species.

Species	Assay Type	Potency (pIC50)
Human	Functional Assay	8.5[2]
Rat	Functional Assay	6.5[2]

In Vivo Efficacy in Pain Models

GSK1482160 showed efficacy in rat models of inflammatory and neuropathic pain, comparable to standard-of-care treatments.[1]

Pain Model	Treatment	Dosage	Efficacy
Freund's Complete Adjuvant (FCA)	GSK1482160	5-50 mg/kg, p.o., twice daily for 5 days	Effective alleviation of chronic inflammatory pain, comparable to celecoxib (50 mg/kg) [2]
Induced Chronic Joint Pain (Inflammatory)			
Chronic Constriction Injury (CCI) (Neuropathic)			
20 mg/kg, p.o., twice daily for 8 days			Significant reversal of mechanical allodynia, comparable to gabapentin[1][2]

Clinical Studies: First-in-Human Trial

A single-ascending dose study was conducted in healthy human subjects to assess the pharmacokinetics (PK), pharmacodynamics (PD), safety, and tolerability of **GSK1482160**.[1][6]

Pharmacokinetics

Following oral administration, **GSK1482160** exhibited the following pharmacokinetic properties:

Parameter	Value
Time to Peak Concentration (Tmax)	< 3.5 hours (fasting)[1][6]
Half-life (t _{1/2})	< 4.5 hours[1][6]
Dose Proportionality	Exposure was proportional to the dose[1][6]

Pharmacodynamics

The pharmacodynamic effect of **GSK1482160** was assessed by measuring its ability to inhibit ATP-induced IL-1 β release in an ex vivo whole blood assay.[1] A pharmacokinetic/pharmacodynamic (PK/PD) model was developed to quantify the relationship between drug exposure and IL-1 β inhibition.[1][6] The model supported the hypothesis that **GSK1482160** reduces the efficacy of ATP at the P2X7R without affecting its affinity.[1][6]

Safety and Tolerability

GSK1482160 was generally well-tolerated in single doses up to 1g.[1] No major safety or tolerability concerns were identified, with the exception of one case of asymptomatic accelerated idioventricular rhythm at the highest dose.[1][6]

Discontinuation of Development

Despite the promising preclinical data and acceptable safety profile in the first-in-human study, the development of **GSK1482160** was discontinued.[1][6] PK/PD modeling simulations indicated that the compound could not achieve the required level of pharmacological inhibition for a full P2X7R mechanism of action (greater than 90% inhibition of IL-1 β release) while maintaining a safe therapeutic margin relative to the no-observed-adverse-effect level (NOAEL) at steady-state.[5]

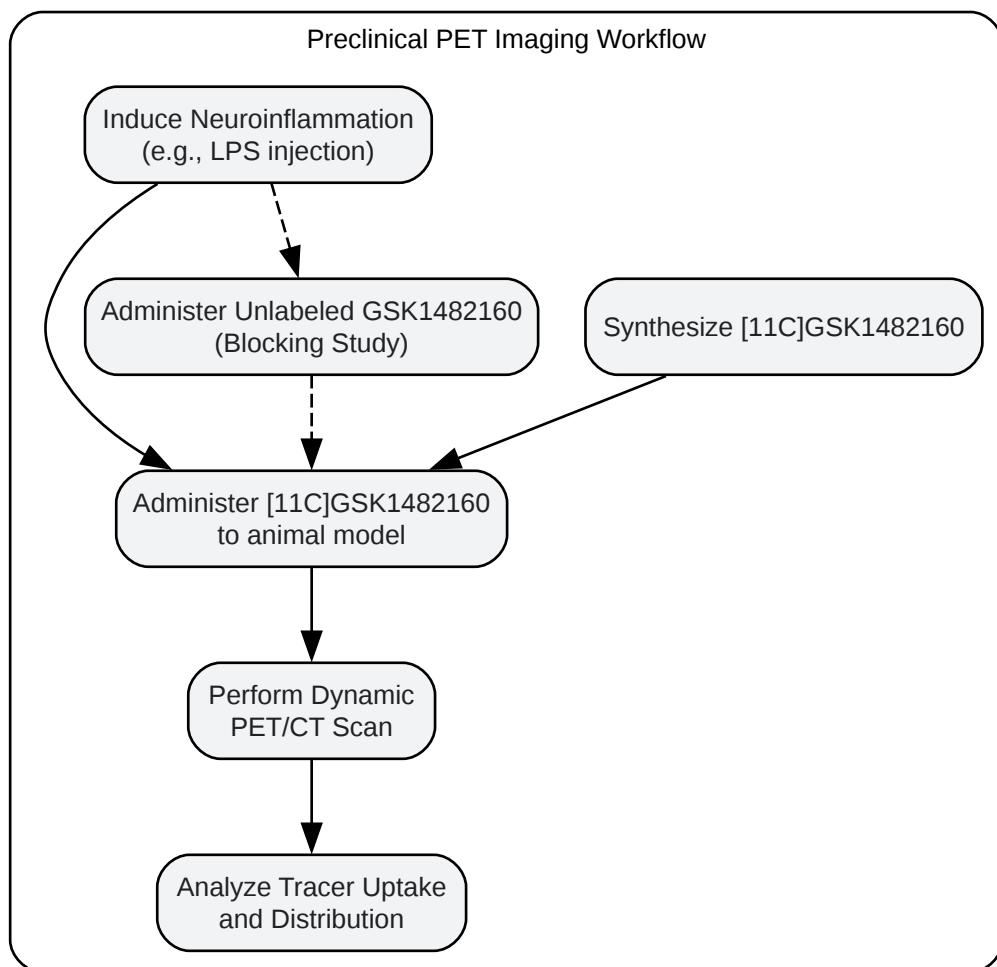
[¹¹C]GSK1482160 for PET Imaging of Neuroinflammation

Despite its discontinuation as a therapeutic agent, **GSK1482160** has been successfully radiolabeled with carbon-11 (¹¹C)**GSK1482160**) and utilized as a positron emission

tomography (PET) tracer for imaging P2X7R expression, a biomarker for neuroinflammation.[3][7][8]

Binding Affinity

[11C]GSK1482160 exhibits high affinity for the human P2X7R.


Parameter	Value	Cell Line
Kd	1.15 ± 0.12 nM[7][9]	HEK293-hP2X7R membranes[7][10]
Bmax	3.03 ± 0.10 pmol/mg	HEK293-hP2X7R membranes[7][10]
kon	0.2312 ± 0.01542 min-1·nM-1	HEK293-hP2X7R cells[7][10]
koff	0.2547 ± 0.0155 min-1	HEK293-hP2X7R cells[7][10]
Ki	2.63 ± 0.6 nM	HEK293-hP2X7R living cells[4][11][12]
Kd	5.09 ± 0.98 nM	HEK293-hP2X7R living cells[4][11][12]

Preclinical PET Imaging Studies

In vivo studies in animal models of neuroinflammation have demonstrated the utility of [11C]GSK1482160 for detecting increased P2X7R expression.

- LPS-Induced Neuroinflammation in Mice: Following lipopolysaccharide (LPS) administration, a 3.2-fold increase in [11C]GSK1482160 uptake was observed in the brain, which was blocked by an excess of unlabeled GSK1482160.[3][7]
- Experimental Autoimmune Encephalomyelitis (EAE) Rat Model: Tracer uptake in the lumbar spinal cord correlated with disease severity, P2X7R positive cell counts, and activated microglia numbers.[4][11]

The following diagram illustrates a typical experimental workflow for preclinical PET imaging with [11C]GSK1482160.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of ¹¹C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. Pharmacologic characterizations of a P2X7R-specific radioligand, [11C]GSK1482160 for neuroinflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Unlocking the therapeutic potential of P2X7 receptor: a comprehensive review of its role in neurodegenerative disorders [frontiersin.org]
- 6. Pharmacokinetic and pharmacodynamic profiling of a P2X7 receptor allosteric modulator GSK1482160 in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Distribution of the P2X7-receptor-targeted [11C]GSK1482160 radiopharmaceutical in normal human subjects | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Characterization of 11C-GSK1482160 for Targeting the P2X7 Receptor as a Biomarker for Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- To cite this document: BenchChem. [GSK1482160: A Technical Guide to Target Validation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607767#gsk1482160-target-validation-studies\]](https://www.benchchem.com/product/b607767#gsk1482160-target-validation-studies)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com